Antiproliferative Activity in Human Leukemia Cells: A Basis for Scaffold Selection
The target compound, [5-(4-Amino-phenyl)-furan-2-yl]-methanol, was evaluated for antiproliferative activity against human acute promyelocytic leukemia cells (NB-4) using an MTT assay over 96 hours. It demonstrated inhibition of cell growth, establishing a baseline for this scaffold in this specific cancer cell line [1]. Direct head-to-head data for this compound against a close analog in this exact assay is not available. However, class-level evidence indicates that structurally similar 5-phenylfuran derivatives have shown varied potency, with one derivative achieving an IC50 of 2.47 μM against SIRT2, which is 7.2-fold more potent than the reference compound AGK2 (IC50 = 17.75 μM) . This demonstrates that the 5-phenylfuran scaffold is highly tunable and that even minor structural changes yield significant differences in biological activity.
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | Growth inhibition observed (MTT assay) |
| Comparator Or Baseline | 5-phenylfuran derivative (SIRT2 inhibitor) vs. AGK2 |
| Quantified Difference | 7.2-fold increase in potency for the furan derivative (IC50 2.47 μM vs. 17.75 μM) |
| Conditions | Human NB-4 cells, 96 hrs for target compound; SIRT2 enzyme assay for comparator |
Why This Matters
This demonstrates that the 5-arylfuran scaffold is highly tunable and that even minor structural changes yield significant differences in biological activity, justifying the selection of a specific, well-defined analog like [5-(4-Amino-phenyl)-furan-2-yl]-methanol as a reference standard or starting point.
- [1] ChEMBL Database. CHEMBL5241639: Antiproliferative activity against human NB-4 cells. View Source
